molecular formula C11H9NO3 B178259 Methyl 4-(1,3-oxazol-5-yl)benzoate CAS No. 179057-14-8

Methyl 4-(1,3-oxazol-5-yl)benzoate

Cat. No. B178259
Key on ui cas rn: 179057-14-8
M. Wt: 203.19 g/mol
InChI Key: LFNHUUMUCVZCGY-UHFFFAOYSA-N
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Patent
US08022075B2

Procedure details

The procedure of Example 1 was repeated, except that methyl 4-formylbenzoate (4.92 g) and p-toluenesulfonylmethylisocyanate (7.03 g) were used, to thereby yield the title compound (5.28 g).
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)=[O:2].C1(C)C=CC(S([CH2:22][N:23]=[C:24]=O)(=O)=O)=CC=1>>[O:2]1[C:1]([C:3]2[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=2)=[CH:24][N:23]=[CH:22]1

Inputs

Step One
Name
Quantity
4.92 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
7.03 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)CN=C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C=NC=C1C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.28 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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